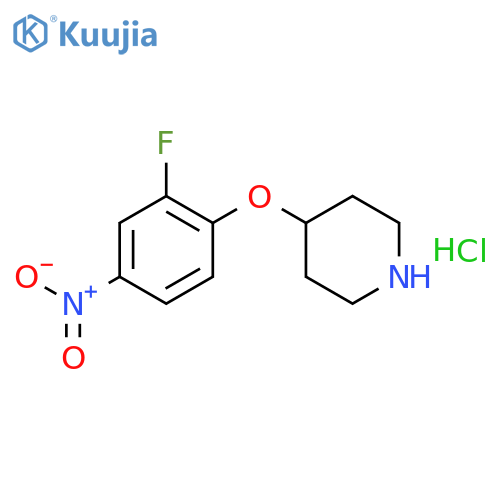

Cas no 1189653-33-5 (4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride)

4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride 化学的及び物理的性質

名前と識別子

-

- 4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride

- 4-(2-Fluoro-4-nitrophenoxy)-piperidine hydrochloride

- 4-(2-FLUORO-4-NITROPHENOXY)PIPERIDINE HCL

- AB0035067

- AX8159533

- X9336

- ST24028740

- 4-(2-Fluoro-4-nitrophenoxy)piperidine, HCl

- 4-(2-Fluoro-4-nitrophenoxy)piperidine--hydrogen chloride (1/1)

- DS-0222

- CS-0157165

- 4-(2-fluoro-4-nitrophenoxy)piperidine;hydrochloride

- AKOS015849500

- 4-(2-fluoro-4-nitro-phenoxy)piperidine hydrochloride

- SB43295

- C11H14ClFN2O3

- 1189653-33-5

- DTXSID60661752

- DB-001796

- MFCD08448693

- 4-(2-Fluoro-4-nitrophenoxy)piperidinehydrochloride

-

- MDL: MFCD08448693

- インチ: 1S/C11H13FN2O3.ClH/c12-10-7-8(14(15)16)1-2-11(10)17-9-3-5-13-6-4-9;/h1-2,7,9,13H,3-6H2;1H

- InChIKey: SZNGUCUIIZZAEV-UHFFFAOYSA-N

- ほほえんだ: Cl[H].FC1C([H])=C(C([H])=C([H])C=1OC1([H])C([H])([H])C([H])([H])N([H])C([H])([H])C1([H])[H])[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 276.06800

- どういたいしつりょう: 276.0676982g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 266

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 67.1

じっけんとくせい

- PSA: 67.08000

- LogP: 3.51870

4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride セキュリティ情報

4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB436961-1 g |

4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride; . |

1189653-33-5 | 1g |

€64.70 | 2022-03-02 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F28720-1g |

4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride |

1189653-33-5 | 95% | 1g |

¥32.0 | 2023-09-07 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F28720-5g |

4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride |

1189653-33-5 | 95% | 5g |

¥125.0 | 2023-09-07 | |

| Ambeed | A391421-1g |

4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride |

1189653-33-5 | 95% | 1g |

$8.0 | 2024-04-25 | |

| Fluorochem | 063933-1g |

4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride |

1189653-33-5 | 95% | 1g |

£75.00 | 2022-03-01 | |

| TRC | F593540-100mg |

4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride |

1189653-33-5 | 100mg |

$ 87.00 | 2023-04-15 | ||

| TRC | F593540-250mg |

4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride |

1189653-33-5 | 250mg |

$ 98.00 | 2023-04-15 | ||

| Chemenu | CM180788-5g |

4-(2-Fluoro-4-nitrophenoxy)-piperidine hydrochloride |

1189653-33-5 | 95% | 5g |

$263 | 2021-08-05 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F179993-1g |

4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride |

1189653-33-5 | 95% | 1g |

¥415.90 | 2023-09-02 | |

| eNovation Chemicals LLC | D500750-5g |

4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride |

1189653-33-5 | 97% | 5g |

$120 | 2024-05-24 |

4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride 関連文献

-

Harish R. Talele,Ashutosh V. Bedekar Org. Biomol. Chem., 2012,10, 8579-8582

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochlorideに関する追加情報

4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride(CAS No. 1189653-33-5)の専門的概要と応用

4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochlorideは、有機合成化学および医薬品開発分野で注目される化合物です。CAS番号1189653-33-5として登録され、その独特な化学構造から創薬研究や分子標的技術における中間体としての潜在的可能性が評価されています。近年のAI創薬やハイスループットスクリーニングの需要増加に伴い、本化合物の需要も拡大傾向にあります。

本化合物の分子構造は、ピペリジン骨格に2-フルオロ-4-ニトロフェノキシ基が結合した特徴的な設計となっています。この構造は、受容体結合親和性や膜透過性の最適化に寄与する可能性があり、特に中枢神経系(CNS)標的薬の開発において有用性が期待されています。2023年の創薬トレンド分析では、類似構造を持つ化合物が神経変性疾患研究で頻繁に言及されています。

合成方法に関しては、多段階有機合成プロセスが採用されており、パラレル合成技術との親和性が高いことが特徴です。最近のグリーンケミストリーの動向を反映し、溶媒選択や廃棄物削減を考慮した製造プロセスの最適化が進められています。スケールアップ合成時の純度管理においては、HPLC分析や質量分析が不可欠です。

安定性試験データによると、本化合物は標準保存条件(2-8°C、遮光)下で長期安定性を示しますが、水分感受性があるため取り扱いには注意が必要です。分析データを共有するオープンサイエンスプラットフォーム上では、類似化合物の結晶多形に関する議論が活発に行われており、製剤化プロセス設計の参考になります。

市場動向として、精密医療や個別化治療の進展に伴い、本化合物のような特異的構造を持つ中間体の需要が増加しています。バイオテック企業からの問い合わせが特に多く、創薬加速プログラムにおける利用が報告されています。また、自動合成プラットフォームとの互換性に関する技術相談も増加傾向にあります。

安全性評価においては、標準的な実験室管理下で適切に取り扱う必要があります。パーソナルプロテクティブ装備(PPE)の使用が推奨され、特に粉塵管理が重要です。最近のラボオートメーション技術の発展により、本化合物のような高価値中間体のリモートモニタリングシステムが導入されつつあります。

学術研究��は、本化合物の構造活性相関(SAR)研究がいくつかの論文で報告されています。特にコンピュテーショナルケミストリーを活用した分子ドッキングシミュレーションにおいて、そのユニークな構造が注目されています。2024年に発表されたケモインフォマティクス研究では、本化合物の薬理学的特異性が詳細に解析されています。

今後の展望として、持続可能な医薬品開発の流れを受けて、本化合物のカタリストフリー合成手法の開発が期待されています。また、デジタルツイン技術を活用した仮想スクリーニングプラットフォームとの統合により、その応用範囲がさらに拡大する可能性があります。3Dプリンティング技術を利用したオンデマンド合成システムへの適応も��後の研究課題です。

1189653-33-5 (4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride) 関連製品

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)